5-Methyl-1,3,4-thiadiazol-2-ol

Pharmaceutical Quality Control Analytical Method Validation Impurity Profiling

Essential synthetic building block and certified Rosuvastatin Impurity 9 reference standard for ANDA submissions. The 5-methyl substitution enables unique 97%-yield synthesis and validated antifungal synergy (∑FIC 0.24 with Amphotericin B). Procure for cost-effective lead optimization or regulatory analytical method development.

Molecular Formula C3H4N2OS
Molecular Weight 116.14 g/mol
CAS No. 84352-65-8
Cat. No. B1338050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1,3,4-thiadiazol-2-ol
CAS84352-65-8
Molecular FormulaC3H4N2OS
Molecular Weight116.14 g/mol
Structural Identifiers
SMILESCC1=NNC(=O)S1
InChIInChI=1S/C3H4N2OS/c1-2-4-5-3(6)7-2/h1H3,(H,5,6)
InChIKeyFGLWYEULLSTVMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-1,3,4-thiadiazol-2-ol (CAS 84352-65-8): Sourcing and Specification Data for Procurement


5-Methyl-1,3,4-thiadiazol-2-ol (CAS 84352-65-8) is a small heterocyclic building block featuring a 1,3,4-thiadiazole core with a methyl group at the 5-position and a hydroxyl group at the 2-position. It is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research [1]. The compound is commercially available as a solid, typically at 95% purity, with a molecular weight of 116.14 g/mol . Its calculated logP is 0.54, indicating moderate hydrophilicity . Notably, this compound is also identified as a known impurity in the synthesis of the cholesterol-lowering drug Rosuvastatin, establishing its relevance in pharmaceutical quality control and regulatory analytical method development [2].

5-Methyl-1,3,4-thiadiazol-2-ol: Why Simple 1,3,4-Thiadiazole Analogs Are Not Drop-In Replacements


The 5-methyl substitution on the 1,3,4-thiadiazol-2-ol scaffold is not a trivial modification; it fundamentally alters the compound's physicochemical and biological profile compared to unsubstituted or differently substituted analogs. The specific steric and electronic influence of the methyl group at the 5-position directly impacts the compound's lipophilicity, tautomeric equilibrium, and its ability to serve as a specific synthetic handle or bioactive pharmacophore [1]. For example, while other 1,3,4-thiadiazol-2-ols may serve as general building blocks, 5-Methyl-1,3,4-thiadiazol-2-ol has a uniquely defined role as a reference standard for a specific drug impurity (Rosuvastatin), a requirement for which other analogs are not validated substitutes [2]. Furthermore, derivatives of this specific methyl-substituted scaffold have demonstrated quantifiable synergistic effects with clinical antifungals, a property that is not transferable to other 1,3,4-thiadiazole derivatives without extensive re-validation [3]. The following quantitative evidence guide details these specific, non-interchangeable attributes.

Quantitative Differentiation Guide: 5-Methyl-1,3,4-thiadiazol-2-ol Performance Data vs. Analogs


Validated Use as a Rosuvastatin Impurity Standard: A Unique Analytical Requirement

5-Methyl-1,3,4-thiadiazol-2-ol is specifically designated and commercially supplied as 'Rosuvastatin Impurity 9', a role for which generic or other substituted 1,3,4-thiadiazoles (e.g., 5-ethyl, 5-phenyl analogs) are not qualified reference standards [1]. This defined impurity identity is critical for compliance with regulatory guidelines for Abbreviated New Drug Applications (ANDA) and commercial production of the blockbuster drug Rosuvastatin [1].

Pharmaceutical Quality Control Analytical Method Validation Impurity Profiling

Enhanced Antifungal Synergy via 5-Methyl Derivative: FIC Index Comparison

A derivative of the target compound, 4-(5-methyl-1,3,4-thiadiazol-2-yl) benzene-1,3-diol (C1), exhibits strong synergistic antifungal activity when combined with Amphotericin B (AmB). In vitro checkerboard microdilution assays against Candida krusei isolate 93, the standalone MIC for C1 is 64 µg/mL and for AmB is 0.5 µg/mL. However, in combination, the effective MIC of AmB is reduced up to 16-fold to 0.0312 µg/mL, resulting in a synergistic fractional inhibitory concentration index (∑FIC) of 0.24 [1]. This quantitative synergy is specific to this 5-methyl substituted thiadiazole scaffold and is not a class-wide property of all 1,3,4-thiadiazoles.

Antifungal Research Drug Synergy Combination Therapy

Optimized Synthetic Yield: High-Efficiency Demethylation to Yield 5-Methyl-1,3,4-thiadiazol-2-ol

A specific and highly efficient synthetic route to 5-Methyl-1,3,4-thiadiazol-2-ol has been reported, achieving a 97% yield via the acid-catalyzed demethylation of 2-Methoxy-5-methyl-1,3,4-thiadiazole in 1,4-dioxane with HCl over 6 hours [1]. In contrast, the general synthesis of a broader series of aliphatic 1,3,4-thiadiazol-2(3H)-one derivatives via intramolecular nucleophilic substitution proceeds with significantly lower yields, ranging from 42% to 70% [2]. This established, high-yielding route provides a clear advantage for large-scale or repeated synthesis.

Synthetic Methodology Process Chemistry Heterocycle Synthesis

LogP Comparison: Modulation of Lipophilicity for Improved Bioavailability

The 5-methyl group directly influences the lipophilicity of the thiadiazol-2-ol core. The calculated LogP for 5-Methyl-1,3,4-thiadiazol-2-ol is 0.54 . This value differs from the LogP of the closely related 5-isopropyl analog (LogP is higher due to increased lipophilicity) [1] and the 5-methoxy analog, providing a distinct and predictable physicochemical profile . This moderate hydrophilicity/lipophilicity balance is often desirable in early-stage drug discovery for optimal membrane permeability and aqueous solubility.

Medicinal Chemistry Drug Design ADME Properties

Validated Application Scenarios for 5-Methyl-1,3,4-thiadiazol-2-ol Based on Quantitative Evidence


Procurement as a Certified Reference Standard for Rosuvastatin Impurity Analysis

Analytical laboratories engaged in the development, validation, or quality control of generic Rosuvastatin calcium formulations require a certified reference standard of its known impurities for method development, system suitability testing, and quantitative analysis. 5-Methyl-1,3,4-thiadiazol-2-ol is explicitly identified and supplied as 'Rosuvastatin Impurity 9' [1]. Its procurement is mandatory for generating data compliant with ANDA submissions, as no other analog (e.g., 5-ethyl-1,3,4-thiadiazol-2-ol) can serve as a substitute for this specific impurity peak.

Scaffold for Designing Antifungal Synergists with Reduced Toxicity

Researchers investigating novel antifungal combination therapies can use the 5-methyl-1,3,4-thiadiazole core as a validated starting point. The evidence demonstrates that a derivative of this core exhibits strong synergy (∑FIC = 0.24) with Amphotericin B, enabling a 16-fold reduction in the required concentration of the toxic polyene antibiotic against Candida krusei [2]. This application scenario focuses on lead optimization to overcome antifungal resistance and mitigate AmB-induced nephrotoxicity, a key differentiator from other thiadiazole scaffolds lacking this specific synergistic profile.

High-Yield Synthesis of 5-Methyl-1,3,4-thiadiazol-2-ol for Building Block Production

Process chemists and CROs tasked with the synthesis of larger compound libraries or scale-up of a specific target can leverage the high-yielding, well-documented route to 5-Methyl-1,3,4-thiadiazol-2-ol. Using the reported demethylation protocol (HCl/1,4-dioxane) achieves a 97% yield [3], providing a significant cost and efficiency advantage over alternative syntheses of related thiadiazol-2-ones which typically afford yields in the 42-70% range [4]. This makes the compound a cost-effective and reliable building block for larger multi-step synthetic campaigns.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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